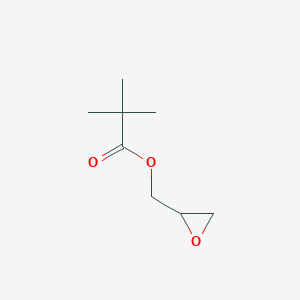
Glycidyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl pivalate is an organic compound that belongs to the class of glycidyl esters. It is derived from glycidol and pivalic acid. This compound is known for its utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. This compound is characterized by its epoxide functional group, which makes it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycidyl pivalate can be synthesized through the reaction of epichlorohydrin with pivalic acid. The process involves the formation of a glycidyl ester via nucleophilic substitution. The reaction typically requires a base, such as sodium hydroxide, to facilitate the deprotonation of pivalic acid, allowing it to react with epichlorohydrin. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where epichlorohydrin and pivalic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the this compound. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Glycidyl pivalate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide group into an alcohol.
Substitution: The epoxide ring is highly susceptible to nucleophilic attack, resulting in ring-opening substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
Glycidyl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of glycidyl pivalate primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained, making it reactive towards nucleophiles. When a nucleophile attacks the epoxide carbon, the ring opens, leading to the formation of a new bond. This reactivity is exploited in various chemical transformations, allowing this compound to serve as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Glycidyl acetate
- Glycidyl butyrate
- Glycidyl methacrylate
Uniqueness
Glycidyl pivalate is unique due to the presence of the bulky pivalate group, which imparts steric hindrance and influences the reactivity of the compound. This makes it distinct from other glycidyl esters, which may have smaller or less bulky substituents. The steric effects of the pivalate group can affect the selectivity and outcome of chemical reactions, making this compound a valuable intermediate in specific synthetic applications .
Properties
CAS No. |
52561-72-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3 |
InChI Key |
CBLGECFNLBWONR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)

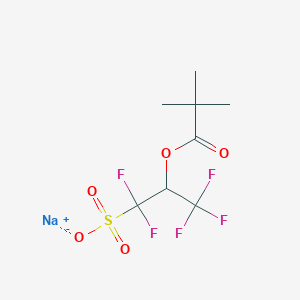


![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)

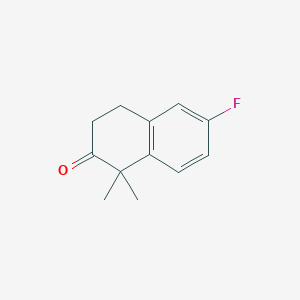
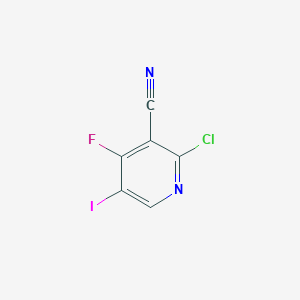
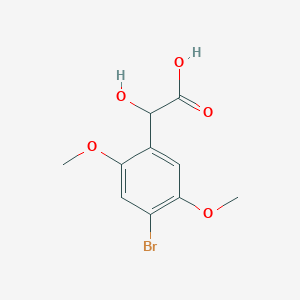
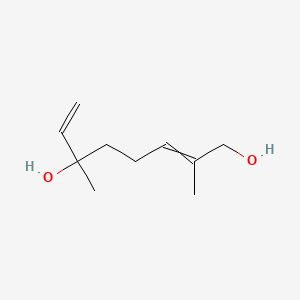
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
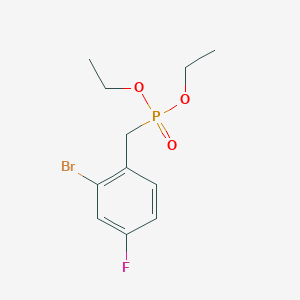
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
